molecular formula C22H16N4 B10843232 4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile

4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile

Cat. No.: B10843232
M. Wt: 336.4 g/mol
InChI Key: GLBDOEWDGNREFF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile typically involves the condensation of 1H-indol-5-ylamine with a suitable styryl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile involves its interaction with specific molecular targets. The indole moiety allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, making it effective in treating diseases such as cancer and infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indol-5-ylamino)-5-styrylnicotinonitrile is unique due to its specific structural features, which confer distinct biological activities. Its styryl group enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C22H16N4

Molecular Weight

336.4 g/mol

IUPAC Name

4-(1H-indol-5-ylamino)-5-[(E)-2-phenylethenyl]pyridine-3-carbonitrile

InChI

InChI=1S/C22H16N4/c23-13-19-15-24-14-18(7-6-16-4-2-1-3-5-16)22(19)26-20-8-9-21-17(12-20)10-11-25-21/h1-12,14-15,25H,(H,24,26)/b7-6+

InChI Key

GLBDOEWDGNREFF-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CN=CC(=C2NC3=CC4=C(C=C3)NC=C4)C#N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CN=CC(=C2NC3=CC4=C(C=C3)NC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.